5-methyl-N-phenyl-7-(4-(trifluoromethyl)phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-triazolo[1,5-a]pyridines, including compounds like 5-methyl-N-phenyl-7-(4-(trifluoromethyl)phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide, can be achieved through a catalyst-free, additive-free, and eco-friendly method under microwave conditions. This involves the use of enaminonitriles and benzohydrazides, which undergo a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound . The reaction typically occurs at 140°C and can achieve yields of up to 89% within 3 hours .
Industrial Production Methods
While specific industrial production methods for this compound are not detailed, the general approach involves scaling up the microwave-mediated synthesis and optimizing reaction conditions to ensure high yield and purity. The use of microwave irradiation is advantageous due to its efficiency and reduced reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the compound.
Substitution: The trifluoromethyl and phenyl groups can participate in various substitution reactions, including nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are commonly used.
Substitution: Reagents like sodium hydride (NaH) and various nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
5-methyl-N-phenyl-7-(4-(trifluoromethyl)phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly as an inhibitor of enzymes like JAK1 and JAK2, which are involved in inflammatory and autoimmune diseases.
Biological Research: It is used in the study of biological pathways and molecular targets, contributing to the understanding of disease mechanisms.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-methyl-N-phenyl-7-(4-(trifluoromethyl)phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it acts as an inhibitor of dihydroorotate dehydrogenase (quinone), a mitochondrial enzyme involved in pyrimidine biosynthesis . This inhibition disrupts the production of pyrimidines, which are essential for DNA and RNA synthesis, thereby exerting its effects on cellular processes.
Comparison with Similar Compounds
Similar Compounds
Fluridone: A compound with a similar trifluoromethylphenyl group, used as a herbicide.
5-Amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrazole: Another compound with a trifluoromethylphenyl group, used in various chemical applications.
Uniqueness
What sets 5-methyl-N-phenyl-7-(4-(trifluoromethyl)phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide apart is its specific structure, which combines the trifluoromethylphenyl group with a triazolopyrimidine core. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Biological Activity
The compound 5-methyl-N-phenyl-7-(4-(trifluoromethyl)phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a member of the triazolo-pyrimidine class, which has garnered attention due to its diverse biological activities. This article explores the compound's biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Chemical Formula : C20H17F3N6O
- Molecular Weight : 414.38 g/mol
- CAS Number : Not specified in the sources.
The structure features a triazolo-pyrimidine core with methyl and trifluoromethyl substituents that contribute to its biological properties.
Biological Activity Overview
Research indicates that triazolo-pyrimidines exhibit a variety of biological activities including antiviral, anticancer, and anti-inflammatory effects. The specific compound in focus has shown promising results in several studies:
Antiviral Activity
A study highlighted the compound's ability to inhibit interactions critical for viral replication. The IC50 values indicate the concentration required to inhibit 50% of the viral activity:
- Inhibition of PA-PB1 Interaction : The compound demonstrated significant inhibition of the PA-PB1 complex formation essential for influenza virus replication, with effective concentrations at non-toxic levels .
Anticancer Activity
The compound has been evaluated for its cytotoxic effects against various cancer cell lines:
- Cell Lines Tested : MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer).
- Results : The compound exhibited an IC50 range of approximately 45–97 nM against MCF-7 and HCT-116 cell lines, indicating potent anticancer properties compared to standard treatments like sorafenib .
The biological activity of this compound can be attributed to its ability to interact with multiple cellular targets:
- Inhibition of Viral Replication : By disrupting viral protein interactions necessary for replication.
- Induction of Apoptosis : In cancer cells, the compound leads to apoptosis through various pathways, potentially involving DNA fragmentation and cell cycle arrest .
- Targeting Kinases : Some derivatives have shown promise as dual inhibitors targeting EGFR and VEGFR2 pathways, which are crucial in tumor growth and metastasis .
Case Studies and Research Findings
Synthesis Methods
The synthesis of triazolo-pyrimidine derivatives typically involves one-pot reactions or multi-step processes that allow for regioselective functionalization. Recent advancements have optimized these methods to improve yield and purity while minimizing toxic byproducts .
Properties
IUPAC Name |
5-methyl-N-phenyl-7-[4-(trifluoromethyl)phenyl]-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3N5O/c1-12-16(18(29)27-15-5-3-2-4-6-15)17(28-19(26-12)24-11-25-28)13-7-9-14(10-8-13)20(21,22)23/h2-11,17H,1H3,(H,27,29)(H,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQCMZPSKQKKDKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)C(F)(F)F)C(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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